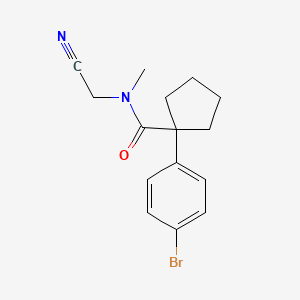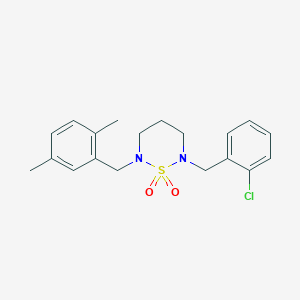![molecular formula C17H18FNO2 B2735153 N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzamide CAS No. 1105229-26-2](/img/structure/B2735153.png)
N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzamide, commonly known as DFB, is a synthetic compound that belongs to the class of benzamide derivatives. It has attracted significant attention in the scientific community due to its potential applications in various research fields. DFB is a potent inhibitor of the protein kinase CK2, which plays a crucial role in several cellular processes, including cell proliferation, differentiation, and apoptosis.
Scientific Research Applications
Fluorescent Molecular Probes
One of the applications involves the use of related compounds in the development of fluorescent molecular probes. These probes, characterized by their strong solvent-dependent fluorescence, are used to study various biological events and processes. The fluorescence-environment dependence, along with their large Stokes shift, makes them suitable for developing ultra-sensitive fluorescent molecular probes (Diwu et al., 1997).
Synthetic Routes for Pharmaceutical Compounds
Another application is found in the development of practical and scalable synthetic routes for pharmaceutical compounds. For instance, a novel synthesis approach for YM758 monophosphate, an If channel inhibitor, highlights an efficient synthetic route that avoids the use of unstable intermediates, thereby improving overall yield and simplifying the synthesis process (Yoshida et al., 2014).
Analysis of Intramolecular Interactions
Research has also focused on the analysis of long-range through-space couplings via intramolecular hydrogen bonds. Studies on compounds like 2-fluorobenzamide have revealed insights into spin-spin couplings and the influence of intramolecular hydrogen bonds on these interactions, providing a deeper understanding of molecular structure and behavior (Rae et al., 1993).
Novel Insecticides
Further, the chemical framework of N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzamide has inspired the development of novel insecticides like flubendiamide. This compound demonstrates exceptional insecticidal activity, particularly against lepidopterous pests, and is considered safe for non-target organisms. It introduces a new mode of action in the realm of insecticides (Tohnishi et al., 2005).
properties
IUPAC Name |
N-[2-(3,5-dimethylphenoxy)ethyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FNO2/c1-12-9-13(2)11-16(10-12)21-8-7-19-17(20)14-3-5-15(18)6-4-14/h3-6,9-11H,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYRMBWFQABEGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCNC(=O)C2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(4-chlorophenyl)sulfonyl-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2735074.png)
![3-(1,1-Difluoro-3-butenyl)-8-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2735075.png)
![Methyl 2-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanylacetate](/img/structure/B2735078.png)
![4-isopentyl-1-phenylhexahydrothieno[3,4-b]pyrazin-2(1H)-one 6,6-dioxide](/img/structure/B2735079.png)
![2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyanocyclopentyl)acetamide](/img/structure/B2735080.png)
![1-{[(1-cyanocyclopentyl)carbamoyl]methyl}-N-(3,5-dichlorophenyl)pyrrolidine-2-carboxamide](/img/structure/B2735081.png)

![7-Chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-3-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2735084.png)
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2735087.png)

![4-{4-[(4-Fluorophenyl)methyl]piperazin-1-yl}-2-methyl-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B2735089.png)
